Isomer Stereoelectronic Profiles for Halogen Bonding
When selecting an iodinated phenylglycine building block, the meta-substitution position is structurally distinct. The iodine's geometric placement orthogonally to the amino acid backbone creates a unique halogen bond donor vector compared to the linear para-iodo isomer or sterically hindered ortho-iodo isomer. This directly impacts molecular recognition in structure-based drug design [1]. While the iodine atom provides a heavy atom for X-ray crystallography phasing in all isomers, its bonding potential is position-dependent.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Molecular Formula |
|---|---|
| Target Compound Data | TPSA: 63.3 Ų; Formula: C₈H₈INO₂ (free base) |
| Comparator Or Baseline | 2-Amino-2-(4-iodophenyl)acetic acid and 2-Amino-2-(2-iodophenyl)acetic acid. TPSA: 63.3 Ų; Formula: C₈H₈INO₂ |
| Quantified Difference | TPSA is identical (0 Ų difference). The differentiation is structural (mesomeric vs. inductive electronic effects) not computable by simple 2D descriptors. |
| Conditions | PubChem computed 2D descriptors based on canonical SMILES structures. |
Why This Matters
For scientists using halogen bonding for lead optimization, the vector of the sigma-hole on iodine is critical and position-dependent; the meta isomer provides a distinct angle not achievable with ortho or para isomers.
- [1] PubChem. (2026). Computed Properties comparison for CIDs 3309343 (meta-iodo), 154828824 (ortho-iodo), and 299167-68-3 (para-iodo). National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
